molecular formula C10H7F3N2O3 B8429802 2,2,2-Trifluoro-1-(6-nitroindolin-1-yl)ethanone

2,2,2-Trifluoro-1-(6-nitroindolin-1-yl)ethanone

Cat. No. B8429802
M. Wt: 260.17 g/mol
InChI Key: XWKLUYFLIHFSOL-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

To a suspension of 2,2,2-trifluoro-1-(6-nitroindolin-1-yl)ethanone (7.92 g, 30.4 mmol) in MeOH (100 mL) was added 10% Pd/C (0.648 g, 0.609 mmol) and the slurry was stirred under H2 (1 atm) overnight. The mixture was filtered through a pad of Celite and the filtrate was concentrated and dried under vacuum to yield 1-(6-aminoindolin-1-yl)-2,2,2-trifluoroethanone (7.7 g, crude yield>100%) as a yellow-brown solid. 1H-NMR (400 MHz, CDCl3): δ 7.64 (d, J=2.0 Hz, 1H), 7.01 (d, J=8.0 Hz, 1H), 6.49 (dd, J=8.4, and 2.0 Hz, 1H), 4.24 (t, J=8.0 Hz, 2H), 3.85 (brs, 2H), 3.13 (t, J=8.2 Hz, 2H); MS (ESI) m/z: 231.0 (M+H+).
Quantity
7.92 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.648 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([N+:14]([O-])=O)[CH:12]=2)[CH2:7][CH2:6]1)=[O:4]>CO.[Pd]>[NH2:14][C:11]1[CH:12]=[C:13]2[C:8]([CH2:7][CH2:6][N:5]2[C:3](=[O:4])[C:2]([F:18])([F:1])[F:17])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
7.92 g
Type
reactant
Smiles
FC(C(=O)N1CCC2=CC=C(C=C12)[N+](=O)[O-])(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.648 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the slurry was stirred under H2 (1 atm) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C2CCN(C2=C1)C(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: CALCULATEDPERCENTYIELD 110%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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